molecular formula C20H16N2O2 B12940006 (R)-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

(R)-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B12940006
M. Wt: 316.4 g/mol
InChI Key: FHUZCSSBSXJQNZ-GOSISDBHSA-N
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Description

®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a naphthalene ring fused with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-1-yl derivatives with chromene precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and biochemical studies .

Medicine

In medicine, ®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising candidate for pharmaceutical development .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific combination of naphthalene and chromene structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(4R)-2-amino-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C20H16N2O2/c21-11-15-18(14-8-3-6-12-5-1-2-7-13(12)14)19-16(23)9-4-10-17(19)24-20(15)22/h1-3,5-8,18H,4,9-10,22H2/t18-/m1/s1

InChI Key

FHUZCSSBSXJQNZ-GOSISDBHSA-N

Isomeric SMILES

C1CC2=C([C@@H](C(=C(O2)N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)C1

Origin of Product

United States

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